An In-depth Technical Guide to (5-bromo-1H-benzo[d]imidazol-2-yl)methanol
An In-depth Technical Guide to (5-bromo-1H-benzo[d]imidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Chemical and Physical Properties
(5-bromo-1H-benzo[d]imidazol-2-yl)methanol is a halogenated benzimidazole derivative. While extensive experimental data for this specific compound is limited in publicly available literature, its properties can be predicted based on data from closely related analogues.
Table 1: Physicochemical Properties of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol and Related Compounds
| Property | (5-bromo-1H-benzo[d]imidazol-2-yl)methanol | 5-Bromo-1H-benzimidazole | 2-(Hydroxymethyl)-1H-benzimidazole |
| CAS Number | 540516-28-7[1] | 4887-88-1[2] | 4856-97-7 |
| Molecular Formula | C₈H₇BrN₂O[1] | C₇H₅BrN₂[2] | C₈H₈N₂O |
| Molecular Weight | 227.06 g/mol | 197.03 g/mol [2] | 148.16 g/mol |
| Appearance | Yellow to brown solid[3] | Off-white solid[4] | Solid |
| Melting Point | Not available | 128-132 °C | 175-177 °C |
| Boiling Point | 465.5±25.0 °C (Predicted)[3] | Not available | Not available |
| Density | 1.815±0.06 g/cm³ (Predicted)[3] | Not available | Not available |
| pKa | 10.93±0.10 (Predicted)[3] | Not available | Not available |
| Solubility | InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11)[3] | Not available | Slightly soluble in water; Soluble in organic solvents like ethanol[5] |
Synthesis and Purification
A likely synthetic pathway for (5-bromo-1H-benzo[d]imidazol-2-yl)methanol would involve a two-step process, starting from 4-bromo-1,2-benzenediamine.
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol.
Detailed Methodologies
Step 1: Synthesis of 5-bromo-1H-benzimidazole (Intermediate)
This protocol is based on a known procedure for the synthesis of 5-bromo-1H-benzimidazole[4][6].
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Materials:
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4-bromo-1,2-benzenediamine
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Trimethyl orthoformate
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Concentrated hydrochloric acid
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N,N-dimethylformamide (DMF)
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Saturated aqueous sodium bicarbonate
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Ethyl acetate
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Anhydrous sodium sulfate
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Deionized water
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-
Procedure:
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Dissolve 4-bromo-1,2-benzenediamine in DMF in a round-bottom flask.
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Add trimethyl orthoformate to the solution.
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Add concentrated hydrochloric acid and stir the reaction mixture at room temperature for 1 hour.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the mixture with deionized water.
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Neutralize the solution to pH 7 with saturated aqueous sodium bicarbonate.
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Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-bromo-1H-benzimidazole as an off-white solid[4].
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Step 2: Synthesis of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol (Proposed)
This proposed method is based on the general synthesis of 2-hydroxymethyl-benzimidazole derivatives by condensing an o-phenylenediamine derivative with glycolic acid.
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Materials:
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5-bromo-1H-benzimidazole
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Glycolic acid
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A suitable acid catalyst (e.g., 4N HCl)
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Solvent (e.g., ethanol)
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Silica gel for column chromatography
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Eluent (e.g., a mixture of ethyl acetate and hexane)
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-
Procedure:
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In a round-bottom flask, combine 5-bromo-1H-benzimidazole and glycolic acid in a suitable solvent.
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Add the acid catalyst to the mixture.
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Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure (5-bromo-1H-benzo[d]imidazol-2-yl)methanol.
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Spectral Data
No experimental NMR or mass spectrometry data for (5-bromo-1H-benzo[d]imidazol-2-yl)methanol has been found in the reviewed literature. The following are predicted spectral characteristics based on the analysis of related compounds.
¹H and ¹³C NMR Spectroscopy (Predicted)
The expected NMR signals can be inferred from the spectra of similar benzimidazole derivatives. The aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm. The methylene protons of the hydroxymethyl group would likely appear as a singlet around δ 4.5-5.0 ppm, and the hydroxyl proton as a broad singlet. In the ¹³C NMR spectrum, the aromatic carbons would resonate between δ 110-150 ppm, and the methylene carbon of the hydroxymethyl group would be expected around δ 50-60 ppm.
Mass Spectrometry (Predicted)
The mass spectrum of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with peaks at m/z 226 and 228.
Caption: Predicted mass fragmentation pattern of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol are not available, the broader class of bromo-substituted benzimidazole derivatives has demonstrated significant potential as anticancer agents and kinase inhibitors.
Benzimidazole derivatives are known to interact with various biological targets. Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.
Potential as Kinase Inhibitors
Numerous bromo-substituted benzimidazole derivatives have shown potent inhibitory activity against a range of protein kinases implicated in cancer, including:
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PIM-1 and CK2 Kinases: Derivatives of 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole have been found to induce apoptosis in cancer cells by inhibiting these kinases[7].
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EGFR, HER2, CDK2, AURKC, and mTOR: Halogenated benzimidazole hybrids have exhibited inhibitory activity against these key kinases involved in cancer cell growth and proliferation[1].
The benzimidazole scaffold can act as a hinge-binding motif in an ATP-competitive manner or play a scaffolding role without direct hinge binding[1][4].
Involvement in Cancer-Related Signaling Pathways
The inhibition of the aforementioned kinases by benzimidazole derivatives can disrupt critical signaling pathways that are often dysregulated in cancer.
Caption: Potential signaling pathways targeted by bromo-benzimidazole derivatives.
The inhibition of these pathways can lead to cell cycle arrest, induction of apoptosis, and ultimately, the suppression of tumor growth. The specific effects of (5-bromo-1H-benzo[d]imidazol-2-yl)methanol would require dedicated biological evaluation.
Conclusion
(5-bromo-1H-benzo[d]imidazol-2-yl)methanol is a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. While detailed experimental data for this specific compound is currently lacking, the known properties and activities of related bromo-benzimidazole derivatives provide a strong rationale for its further investigation. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar molecules. Further research is warranted to fully elucidate its chemical properties, optimize its synthesis, and comprehensively evaluate its biological activities and mechanisms of action.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1-(5-(1H-benzo[d]imidazole-2-yl)-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one derivatives as novel and potent b… [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
